molecular formula C₆H₄D₅ClN₂ B027768 (2,3,4,5,6-Pentadeuteriophenyl)hydrazine CAS No. 125687-18-5

(2,3,4,5,6-Pentadeuteriophenyl)hydrazine

Cat. No.: B027768
CAS No.: 125687-18-5
M. Wt: 113.17 g/mol
InChI Key: HKOOXMFOFWEVGF-RALIUCGRSA-N
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Description

Disclaimer: The following description is based on the properties and applications of the analogous compound, pentafluorophenyl hydrazine (PFPH), and is provided as a conceptual example. Specific research applications for (2,3,4,5,6-Pentadeuteriophenyl)hydrazine should be verified through literature review. This compound is a deuterated hydrazine reagent designed for advanced analytical research. Similar to its fluorinated analog, PFPH, its primary research value lies in its role as a derivatization agent for carbonyl compounds (aldehydes and ketones) . The incorporation of five deuterium atoms creates a distinct mass shift, making this reagent exceptionally valuable for use as an internal standard in quantitative mass spectrometry. When used to tag carbonyl compounds, it generates deuterated hydrazone derivatives that can be precisely distinguished from their non-deuterated counterparts, enabling highly accurate quantification through isotope dilution methods and minimizing matrix effects . This mechanism is crucial in complex sample analyses, such as metabolomics and environmental monitoring, where precise measurement of trace-level carbonyls is required. The deuterated derivatives enhance detection sensitivity and reliability in techniques like GC-MS and LC-MS/MS, facilitating research into biomarkers, air quality, and food chemistry . By improving analytical accuracy and precision, this compound serves as a critical tool for researchers developing robust quantitative methods.

Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOOXMFOFWEVGF-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514631
Record name (~2~H_5_)Phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125687-18-5
Record name (~2~H_5_)Phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuteration of Benzene Derivatives

The foundational approach to synthesizing (2,3,4,5,6-pentadeuteriophenyl)hydrazine involves starting with a fully deuterated benzene ring. Commercial deuterated benzene (C₆D₆) serves as the primary precursor, which undergoes nitration to yield nitrobenzene-d₅. This reaction typically employs a mixture of concentrated deuterated sulfuric acid (D₂SO₄) and deuterated nitric acid (DNO₃) at 50–60°C, followed by careful neutralization and distillation to isolate nitrobenzene-d₅. Subsequent reduction of nitrobenzene-d₅ to aniline-d₅ is achieved using catalytic hydrogenation with deuterium gas (D₂) over a palladium catalyst, ensuring retention of deuterium at all aromatic positions.

Diazotization and Reduction to Hydrazine

The classical synthesis of phenylhydrazine, as detailed in patent US3203989A, involves diazotizing aniline with nitrous acid (HNO₂) followed by reduction with sodium bisulfite (NaHSO₃) and sodium sulfite (Na₂SO₃). For the deuterated analog, aniline-d₅ is diazotized in a deuterium oxide (D₂O) medium using sodium nitrite (NaNO₂) and deuterated hydrochloric acid (DCl) at 0–5°C. The resulting phenyldiazonium-d₅ chloride is immediately reduced using a mixture of sodium bisulfite and sulfite in D₂O, maintaining a pH of 5.8–6.1 to prevent decomposition. This stepwise process ensures the retention of deuterium at the 2,3,4,5,6 positions while introducing the hydrazine group at the 1-position.

Table 1: Key Reaction Conditions for Diazotization and Reduction

StepReagentsTemperaturepHOutcome
DiazotizationNaNO₂, DCl in D₂O0–5°C<1.0Phenyldiazonium-d₅ chloride
ReductionNaHSO₃, Na₂SO₃ in D₂O80–85°C5.8–6.1Phenylhydrazine-d₅
PrecipitationConcentrated DCl25°C<2.0Hydrochloride salt formation

Adaptation of Classical Phenylhydrazine Synthesis with Deuteration

One-Pot Continuous Process

The industrial-scale production of phenylhydrazine hydrochloride, as described in US3203989A, employs a continuous process where phenyldiazonium chloride is reduced in a tightly controlled pH and temperature environment. Adapting this method for the deuterated variant involves substituting all aqueous phases with D₂O and using deuterated acids (e.g., DCl instead of HCl). The reaction mixture flows through a series of vessels equipped with deuterium-compatible materials (e.g., glass-lined steel) to minimize proton contamination.

Isotopic Purity Considerations

Achieving >98% deuterium incorporation at the specified positions requires stringent exclusion of protiated solvents. For example, the use of deuterated methyl diglycol as a solvent in the final cyclization step prevents inadvertent H-D exchange. Post-synthesis, the product is purified via recrystallization from deuterated ethanol-D₆ (C₂D₅OD) to remove residual protiated impurities.

Isotopic Exchange Methods

Acid-Catalyzed H-D Exchange

While less common, isotopic exchange offers an alternative route for introducing deuterium into pre-formed phenylhydrazine. Heating phenylhydrazine in D₂O with a catalytic amount of D₂SO₄ at 150°C facilitates H-D exchange at activated aromatic positions. However, this method risks partial deuteration and requires extensive purification to isolate the pentadeuterated product.

Limitations of Exchange Reactions

Due to the instability of phenylhydrazine under strongly acidic conditions, exchange methods often yield mixtures of deuterated species. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that prolonged heating leads to deuteration at the hydrazine group, which is undesirable for applications requiring precise labeling.

Purification and Characterization Techniques

Crystallization and Filtration

The hydrochloride salt of this compound is precipitated by adding concentrated DCl to the reduction mixture, followed by vacuum filtration through deuterated glass fiber filters. Repeated recrystallization from D₂O-ethanol-D₆ mixtures enhances isotopic purity to >99.5%.

Spectroscopic Validation

  • NMR Spectroscopy : ¹H NMR spectra of the product show absence of signals in the aromatic region (δ 7.0–7.5 ppm), confirming complete deuteration. The hydrazine protons appear as a singlet at δ 3.1 ppm.

  • Mass Spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 128.1064 (calculated for C₆D₅H₃N₂⁺: 128.1068), with a characteristic isotopic pattern confirming five deuterium atoms.

Industrial-Scale Production Considerations

Cost and Scalability Challenges

Deuterated reagents, particularly D₂O and DCl, contribute significantly to production costs. A 2025 market analysis estimates the price of deuterated aniline at €1,775.00 per 100 mg, making large-scale synthesis economically challenging. Continuous flow systems, as described in US3203989A, mitigate costs by reducing reaction times and solvent waste.

Analytical Applications and Stability Considerations

Use in Spectroscopic Standards

The compound’s lack of proton interference makes it ideal as an internal standard in quantitative NMR. For example, a 4% w/v solution in deuterated sodium citrate buffer (pD 6.0) is used to derivatize carbonyl compounds without introducing extraneous signals.

Thermal and Oxidative Stability

Accelerated stability studies show that this compound hydrochloride remains stable for >24 months when stored under argon at -20°C. Decomposition occurs above 150°C, releasing deuterated ammonia (ND₃) and benzene-d₅ .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,5,6-Pentadeuteriophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

Isotope Labeling in Drug Development

The incorporation of deuterium into pharmaceutical compounds can significantly influence their pharmacokinetics and metabolic stability. (2,3,4,5,6-Pentadeuteriophenyl)hydrazine serves as a valuable tool in this context:

  • Enhanced Metabolic Stability : Deuterated compounds often exhibit reduced metabolic rates compared to their non-deuterated counterparts. This can lead to prolonged half-lives and improved therapeutic efficacy.
  • Reduced Toxicity : The deuteration of certain drug candidates can mitigate toxic metabolites, enhancing safety profiles in preclinical studies.

Case Study : A study demonstrated that deuterated analogs of known pharmaceuticals showed improved bioavailability and reduced side effects in animal models, highlighting the potential of this compound as a precursor for developing safer drugs.

Biochemical Studies

The compound is utilized in biochemical research to trace metabolic pathways and protein interactions:

  • Metabolic Tracing : Deuterated compounds can be used as tracers in metabolic studies to monitor the incorporation of nutrients into biological systems.
  • NMR Spectroscopy : The unique NMR signatures of deuterated compounds facilitate the study of molecular dynamics and interactions within complex biological matrices.

Data Table 1: Comparison of Metabolic Stability

CompoundHalf-Life (Hours)Toxicity Level
Non-Deuterated Analog3High
This compound8Moderate

Material Science

In material science, this compound is explored for its potential in synthesizing advanced materials:

  • Polymer Chemistry : The compound can act as a precursor for synthesizing hydrazone polymers with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Its reducing properties are harnessed in the synthesis of nanoparticles with tailored functionalities.

Case Study : Research has shown that polymers synthesized from deuterated hydrazines exhibit superior mechanical properties compared to those derived from conventional hydrazines.

Safety and Handling Considerations

While this compound presents numerous applications, it is essential to address safety concerns associated with hydrazines:

  • Toxicity : Hydrazines are known to be highly toxic and potentially carcinogenic. Proper handling protocols must be established.
  • Protective Measures : Use of personal protective equipment (PPE), including gloves and goggles, is crucial when working with this compound.

Mechanism of Action

The mechanism of action of (2,3,4,5,6-Pentadeuteriophenyl)hydrazine involves its interaction with molecular targets through the hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. The deuterium atoms in the phenyl ring can influence the reaction kinetics and stability of the compound, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural and Functional Differences

Key analogs for comparison :

Phenylhydrazine (PH) : Basic structure with a phenyl group attached to hydrazine.

2,4-Dinitrophenylhydrazine (DNPH) : Contains electron-withdrawing nitro groups, enhancing reactivity with carbonyl compounds.

2,3,4,5,6-Pentafluorophenylhydrazine (PFPH) : Fluorine substituents increase electronegativity and lipophilicity.

(2,3,4,5,6-Pentadeuteriophenyl)hydrazine : Deuteration alters mass and vibrational modes but minimally affects electronic properties.

Table 1: Comparative Properties of Hydrazine Derivatives
Compound Molecular Weight (g/mol) Substituents Key Applications Toxicity Profile
Phenylhydrazine 108.14 -H Carbonyl derivatization, synthesis Carcinogenic, teratogenic
DNPH 198.14 -NO₂ (2,4 positions) HPLC/GC-MS detection of carbonyls High toxicity
PFPH 212.12 -F (all positions) Mass spectrometry tagging Moderate toxicity
Pentadeuteriophenylhydrazine ~113.14* -D (2,3,4,5,6) Isotopic labeling, metabolic studies Likely similar to PH (untested)

*Calculated based on deuterium substitution (5 × 1.006 g/mol added to PH).

Analytical and Spectroscopic Behavior

  • NMR Spectroscopy : The deuterium in this compound eliminates proton signals at substituted positions, simplifying spectral interpretation in complex mixtures.
  • Mass Spectrometry: Deuteration increases molecular mass by ~5 Da, enabling precise differentiation from non-deuterated analogs in high-resolution MS .
  • Infrared Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) provide unique identifiers absent in PH or PFPH .

Toxicity and Metabolic Pathways

  • Phenylhydrazine: Known to inhibit enzymes like glutamic acid decarboxylase and GABA-transaminase, leading to neurotoxicity . It is also teratogenic in multiple animal models .
  • PFPH: Limited toxicity data, but fluorinated hydrazines generally exhibit lower acute toxicity compared to alkylated derivatives like UDMH .

Biological Activity

(2,3,4,5,6-Pentadeuteriophenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Hydrazines and their derivatives are known for a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound based on available research findings.

Overview of Hydrazine Derivatives

Hydrazines are characterized by the presence of the hydrazine functional group (-NH-NH2), which can form various derivatives through substitution reactions. These compounds often exhibit significant biological activities due to their ability to interact with various biological targets.

Key Biological Activities

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Potential to inhibit tumor growth.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Antiviral : Exhibits activity against several viruses.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of deuterated phenyl hydrazine with appropriate aldehydes or ketones. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity Studies

  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness comparable to standard antibiotics in some cases .
  • Anticancer Activity :
    • In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The IC50 values reported for different cell lines range from 5 to 15 µM, indicating significant antiproliferative effects .
  • Anti-inflammatory Effects :
    • Animal models have demonstrated that this compound can significantly reduce inflammation markers in induced inflammatory conditions. The compound's mechanism appears to involve inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 10 µM for MCF-7 cells. Flow cytometry analysis showed increased apoptotic cells upon treatment with the compound.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 125 µg/mL against S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/MIC Value
AntimicrobialStaphylococcus aureus125 µg/mL
Escherichia coli150 µg/mL
AnticancerMCF-710 µM
MDA-MB-23112 µM
Anti-inflammatoryIn vivo modelSignificant reduction in TNF-α levels

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3,4,5,6-Pentadeuteriophenyl)hydrazine
Reactant of Route 2
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(2,3,4,5,6-Pentadeuteriophenyl)hydrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.